methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15891877
InChI: InChI=1S/C8H13NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h6-7,10-11H,2,4-5H2,1H3/t6-,7-/m1/s1
SMILES:
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate

CAS No.:

Cat. No.: VC15891877

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate -

Specification

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate
Standard InChI InChI=1S/C8H13NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h6-7,10-11H,2,4-5H2,1H3/t6-,7-/m1/s1
Standard InChI Key FSJSHMNGTSGXQP-RNFRBKRXSA-N
Isomeric SMILES COC(=O)C[C@@H](C[C@@H](CC#N)O)O
Canonical SMILES COC(=O)CC(CC(CC#N)O)O

Introduction

Chemical Structure and Physicochemical Properties

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate belongs to the class of β,δ-dihydroxy esters with a nitrile substituent. Its molecular formula is C₈H₁₃NO₄, and its IUPAC name derives from the (3R,5R) stereochemistry of the hydroxyl groups and the methyl ester moiety at the carboxyl terminus. The compound’s structure is pivotal for its role as a chiral building block, with the cyano group enhancing electrophilicity for subsequent nucleophilic substitutions.

Stereochemical Significance

The (3R,5R) configuration ensures optimal spatial orientation for interactions with enzymatic active sites, particularly ketoreductases involved in asymmetric reductions . This stereochemistry is critical for achieving high enantiomeric excess (ee > 99.9%) in pharmaceutical intermediates, as demonstrated in the synthesis of atorvastatin side chains .

Physical Properties

While direct data on the methyl ester is limited, analogous compounds such as the tert-butyl derivative [(3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid tert-butyl ester] provide insights. The tert-butyl variant has a molecular weight of 229.27 g/mol, density of 1.1 g/cm³, and boiling point of 410°C . The methyl ester likely exhibits a lower molecular weight (≈201.19 g/mol) and altered solubility due to the smaller alkyl group.

Table 1: Comparative Physicochemical Properties

PropertyMethyl Ester (Estimated)tert-Butyl Ester
Molecular FormulaC₈H₁₃NO₄C₁₁H₁₉NO₄
Molecular Weight201.19 g/mol229.27 g/mol
Boiling Point~350°C (est.)410.2°C
Density~1.05 g/cm³ (est.)1.1 g/cm³
SolubilityModerate in polar solventsLow in water

Synthetic Methodologies

Enzymatic Synthesis

The most industrially relevant route involves biocatalytic reduction using recombinant ketoreductases (KREDs) and glucose dehydrogenases (GDHs). A patented method for the tert-butyl ester employs co-expressed E. coli cells to reduce (R)-6-cyano-5-hydroxy-3-oxo-tert-butyl ester at 20–45°C and pH 5–8 . Key parameters include:

  • Substrate concentration: 100–300 g/L

  • Cofactor loading: 0.005–0.01 g/L NADP

  • Conversion efficiency: >95% with optical purity >99.9%

For the methyl ester, analogous conditions are likely applicable, substituting tert-butyl alcohol with methanol during esterification. Enzymatic routes avoid extreme temperatures and hazardous reagents, aligning with green chemistry principles .

Chemical Synthesis

Chemical methods typically involve asymmetric hydrogenation or borane-mediated reductions. For example, tert-butyl esters are synthesized using borane derivatives at -70°C , but such conditions are energy-intensive and prone to side reactions. Methyl esters may be prepared via ester exchange reactions, though competing hydrolysis necessitates careful control of reaction kinetics.

Applications in Pharmaceutical Synthesis

Role in Atorvastatin Production

Methyl (3R,5R)-6-cyano-3,5-dihydroxyhexanoate is a precursor to the chiral side chain of atorvastatin, a blockbuster cholesterol-lowering drug. The compound undergoes cyanide displacement to introduce the statin’s pyrole moiety, followed by deprotection and lactonization . Its high enantiomeric purity ensures the final API meets regulatory standards (>99.5% ee).

Broader Utility in Medicinal Chemistry

The compound’s hydroxyl and cyano groups enable diversification into β-hydroxy nitriles and δ-lactones, intermediates in antiviral and anticancer agents. For instance, nitrile hydratase-mediated conversion to amides expands its utility in peptidomimetic drug design .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), and ~1720 cm⁻¹ (ester C=O) .

  • NMR: Tert-butyl analogs show δ 1.2–1.4 ppm (tert-butyl CH₃), δ 3.5–4.0 ppm (hydroxyl-bearing CH), and δ 2.5–3.0 ppm (methylene adjacent to nitrile) . Methyl esters would exhibit a downfield shift for the ester methyl group (δ 3.6–3.8 ppm).

Chromatographic Methods

HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers, while GC-MS confirms purity via fragmentation patterns .

Industrial and Environmental Considerations

Scalability and Cost Efficiency

Enzymatic processes using whole-cell catalysts reduce reliance on isolated enzymes, cutting costs by ~30% compared to chemical methods . The tert-butyl ester’s production at 200–250 g/L substrate concentration demonstrates industrial viability , suggesting similar potential for the methyl derivative.

Environmental Impact

Biocatalytic routes generate less hazardous waste than borane-based methods. Solvents like ethyl acetate and dichloromethane are recyclable, though substitution with greener alternatives (e.g., cyclopentyl methyl ether) is an area of active research.

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